molecular formula C11H8Cl2N2O2 B6190783 methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate CAS No. 2680533-91-7

methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate

Cat. No. B6190783
CAS RN: 2680533-91-7
M. Wt: 271.1
InChI Key:
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Description

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate (MCCQC) is an organic compound belonging to the quinazoline family of compounds. It is a white crystalline solid with a melting point of 180-182°C. MCCQC is a versatile compound that is used in a variety of scientific applications due to its wide range of properties.

Scientific Research Applications

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, organometallic compounds, and polymers. It has also been used as a catalyst in organic reactions, such as the formation of carbon-carbon bonds. In addition, this compound has been used to study the structure of proteins and nucleic acids, and to study the effects of drugs on biological systems.

Mechanism of Action

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is an inhibitor of protein kinases, which are enzymes that regulate the activity of proteins in cells. It binds to the active site of the kinases, blocking their activity and preventing the proteins from being activated. This inhibition of protein kinases is thought to be responsible for the effects of this compound on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and increase the production of certain hormones. In addition, this compound has been shown to reduce the symptoms of depression and anxiety, and to improve cognitive performance.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is an ideal compound for use in lab experiments due to its wide range of properties. It is a non-toxic compound, and it is relatively easy to synthesize. It is also relatively stable, and it has a low melting point, making it easy to store and handle. However, this compound is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.

Future Directions

The potential applications of methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate are far-reaching, and there are many potential future directions for research. For example, further research could be conducted to explore the effects of this compound on other biochemical and physiological processes. In addition, further research could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of various diseases. Finally, further research could be conducted to explore the potential of this compound as a catalyst for organic reactions.

Synthesis Methods

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate can be synthesized in a two-step process. In the first step, 4-chloro-2-(chloromethyl)quinazoline (MCCQ) is synthesized by reacting 4-chloro-2-hydroxymethylquinazoline with thionyl chloride. In the second step, MCCQ is reacted with ethyl chloroformate to form this compound. The overall yield of the reaction is typically around 40-50%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate involves the reaction of 4-chloro-2-(chloromethyl)quinazoline-6-carboxylic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "4-chloro-2-(chloromethyl)quinazoline-6-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 4-chloro-2-(chloromethyl)quinazoline-6-carboxylic acid and methanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold methanol", "Dry the solid under vacuum to obtain methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate" ] }

CAS RN

2680533-91-7

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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